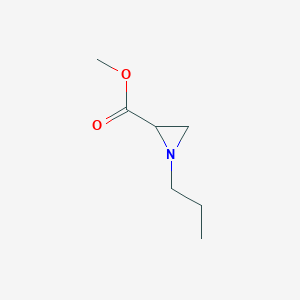
4-Fluorobenzylmagnesium chloride
Vue d'ensemble
Description
The compound 4-Fluorobenzylmagnesium chloride is not directly discussed in the provided papers. However, related compounds such as 4-fluorobenzyl chloride (4FBCl) and derivatives of (fluorobenzyl)pyridinium are mentioned. These compounds are of interest due to their reactivity and potential applications in various fields, including magnetic materials and bioanalysis .
Synthesis Analysis
The synthesis of related fluorobenzyl compounds involves the use of 4-fluorobenzyl chloride as a precursor. In the context of molecular magnets, 4-fluorobenzyl chloride is used to synthesize 1-(4'-fluorobenzyl)pyridinium [Ni(mnt)2], which exhibits interesting magnetic properties . For bioanalytical applications, 4-fluorobenzyl chloride is stabilized in human plasma by forming a quaternary amine salt derivative with 4-dimethylaminopyridine (DMAP) .
Molecular Structure Analysis
The molecular structure of 1-(4'-fluorobenzyl)pyridinium [Ni(mnt)2] has been characterized, showing that the [M(mnt)2]- anions form columnar stacks with observed dimerization. This structural feature is significant as it influences the magnetic properties of the compound .
Chemical Reactions Analysis
In the bioanalytical study, 4-fluorobenzyl chloride undergoes a chemical reaction with DMAP to form a stable derivative suitable for high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) analysis. This derivatization is crucial for stabilizing the otherwise volatile and reactive 4FBCl in human plasma .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluorobenzyl derivatives are diverse. For instance, the magnetic behavior of 1-(4'-fluorobenzyl)pyridinium [Ni(mnt)2] changes with temperature, showing weakly ferromagnetic coupling above 93 K and strongly antiferromagnetic coupling below this temperature. A first-order transition at 93 K is indicated by a sharp thermal abnormality . In the bioanalytical context, the quaternary amine derivative of 4FBCl shows excellent sensitivity in electrospray mass spectrometry, which is essential for its detection and quantification in plasma .
Applications De Recherche Scientifique
Activation of Polymeric Carriers
4-Fluorobenzenesulfonyl chloride, a compound related to 4-Fluorobenzylmagnesium chloride, demonstrates effectiveness in activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biological substances to various solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This reagent reacts with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups, which are essential for preserving activated solid supports for extended periods. The process retains the biological function of enzymes, antibodies, avidin, and other biologicals attached to the activated solid phase (Chang, Gee, Smith, & Lake, 1992).
Anionic Polymerization of Novel Bifunctional Monomers
4-Fluorobenzylmagnesium chloride plays a crucial role in the anionic polymerization of novel bifunctional monomers. The study demonstrates that vinylbenzyl chloride, a compound structurally related to 4-Fluorobenzylmagnesium chloride, is used in synthesizing a novel bifunctional monomer, 4-(vinylphenyl)-1-butene. This monomer contains both a styrene type and a 1-butene type CC double bond. The selective living anionic polymerization of this monomer creates polymers with a polystyrene backbone and functional butenyl side chains, showing potential in the production of uniform size functional polymers and amphiphilic block copolymers (Zhang & Ruckenstein, 1999).
Large-Scale Preparation of Aromatic Fluorides
In the preparation of aromatic fluorides, functionalized aryl- or heteroarylmagnesium reagents, closely related to 4-Fluorobenzylmagnesium chloride, have been used. These reagents react with N-fluorobenzenesulfonimide to produce aromatic fluorides in moderate to good yields. This process exemplifies the utility of magnesium-based reagents in the synthesis of fluorine-containing compounds (Yamada & Knochel, 2010).
Kumada Cross-Coupling Reaction
Nickel(II) complexes bearing bidentate N-heterocyclic carbene ligands, functionalized with anionic N-donor moieties, have been synthesized and characterized. These complexes were used in the Kumada cross-coupling reaction involving phenylmagnesium chloride and compounds like 4-fluoroanisole, which bears structural similarity to 4-Fluorobenzylmagnesium chloride. The study shows the efficacy of these nickel(II) complexes in cross-coupling reactions, leading to products of interest in various synthetic applications (Berding et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
magnesium;1-fluoro-4-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMNJUQVLPODJN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)F.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzylmagnesium chloride | |
CAS RN |
1643-73-8 | |
| Record name | 4-Fluorobenzylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















